molecular formula C10H12ClNO2 B12965729 (R)-3-Amino-2-(3-chlorobenzyl)propanoic acid

(R)-3-Amino-2-(3-chlorobenzyl)propanoic acid

Cat. No.: B12965729
M. Wt: 213.66 g/mol
InChI Key: QRHHAFBBXIODHQ-MRVPVSSYSA-N
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Description

®-3-Amino-2-(3-chlorobenzyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group and a 3-chlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid typically involves the reaction of 3-chlorobenzylamine with a suitable precursor of propanoic acid. One common method is the reductive amination of 3-chlorobenzaldehyde with ammonia or an amine, followed by a series of steps to introduce the propanoic acid moiety. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

®-3-Amino-2-(3-chlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(3-chlorobenzyl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a 3-chlorobenzyl substituent. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

QRHHAFBBXIODHQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O

Origin of Product

United States

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